molecular formula C17H16N2 B5879260 1-benzyl-2-cyclopropyl-1H-benzimidazole

1-benzyl-2-cyclopropyl-1H-benzimidazole

Cat. No. B5879260
M. Wt: 248.32 g/mol
InChI Key: REZODZWQJWOHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-2-cyclopropyl-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a benzimidazole derivative and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-benzyl-2-cyclopropyl-1H-benzimidazole is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle.
Biochemical and physiological effects:
1-benzyl-2-cyclopropyl-1H-benzimidazole has been found to exhibit several biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells, leading to cell death. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.

Advantages and Limitations for Lab Experiments

1-benzyl-2-cyclopropyl-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It has also been found to exhibit significant activity against various types of cancer cells, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. It has been found to exhibit low solubility in aqueous solutions, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 1-benzyl-2-cyclopropyl-1H-benzimidazole. One area of interest is the development of more efficient synthesis methods that can produce the compound in higher yields. Another area of research is the elucidation of the compound's mechanism of action, which can provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the compound's pharmacokinetic properties and toxicity profile. Finally, there is a need for in vivo studies to evaluate the compound's efficacy and safety in animal models.

Synthesis Methods

The synthesis of 1-benzyl-2-cyclopropyl-1H-benzimidazole involves the reaction of 2-cyclopropyl-1H-benzimidazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

1-benzyl-2-cyclopropyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antimicrobial and antifungal properties.

properties

IUPAC Name

1-benzyl-2-cyclopropylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-2-6-13(7-3-1)12-19-16-9-5-4-8-15(16)18-17(19)14-10-11-14/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZODZWQJWOHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-cyclopropyl-1,3-benzodiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.